molecular formula C13H14ClNOS B179436 Alagebrium chloride CAS No. 341028-37-3

Alagebrium chloride

Cat. No.: B179436
CAS No.: 341028-37-3
M. Wt: 267.77 g/mol
InChI Key: MKOMESMZHZNBIZ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Alagebrium chloride, also known as ALT-711, primarily targets Advanced Glycation End-products (AGEs) . AGEs are proteins that become glycated as a result of exposure to sugars . They are implicated in aging and the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .

Mode of Action

This compound is an AGE breaker . It has enzymatic properties that break down covalent bonds formed in cross-linked proteins, which allows the release of the protein and thereby maintain its normal function . This action reverses one of the main mechanisms of aging .

Biochemical Pathways

The biochemical pathway leading to AGEs is directly targeted by alagebrium . Chronic hyperglycemia accelerates the reaction between glucose and proteins, leading to the formation of AGEs . AGEs affect the cardiovascular system and alter cellular responses, contributing to diabetes-related structural and functional changes in the arteries .

Pharmacokinetics

It has been shown to be rapidly absorbed, with maximum plasma concentrations (cmax) attained within 1–4 hours .

Result of Action

This compound has been shown to significantly improve the anti-hypertensive actions of nifedipine in a rat model of diabetic hypertension (DH) . It has also been found to delay diabetes development following the adoptive transfer of G9C8 CD8 TCR transgenic cytotoxic lymphocytes . Furthermore, it has been reported to accelerate the healing of diabetic wounds, improve sensory functions and gait, and ameliorate histological changes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of glucose can accelerate the formation of AGEs, thereby increasing the demand for AGE breakers like alagebrium . Additionally, the efficacy of alagebrium can be affected by the presence of other drugs, as seen in its interaction with nifedipine .

Biochemical Analysis

Biochemical Properties

Alagebrium chloride is an AGE inhibitor . AGEs are proteins that become glycated as a result of exposure to sugars . This compound has been shown to interact with these glycated proteins, breaking the crosslinks they form . This interaction is crucial in its role in biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase endothelial cell proliferation, particularly when these cells are seeded on matrix from the aortas of obese and diabetic rats . It also influences cell function by reducing the stiffness of blood vessel walls, which contributes to hypertension and cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with AGEs. It targets the biochemical pathway leading to AGEs, breaking some important AGE crosslinks . There is no evidence that it is effective against the most prevalent crosslink: glucosepane .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. Despite not decreasing circulating AGEs or their precursors, it improved pancreatic β-cell function and reduced insulitis and pancreatic CD45.1+ cell infiltration over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in diabetic RAGE apoE double-KO mice, treatment with this compound was associated with a modest reduction in renal mass and reduced hyperfiltration compared with non-treated mice .

Metabolic Pathways

This compound is involved in the metabolic pathway leading to AGEs. It directly targets this biochemical pathway, breaking some important AGE crosslinks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alagebrium chloride involves the reaction of 4,5-dimethylthiazolium chloride with phenacyl bromide. The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .

Chemical Reactions Analysis

Types of Reactions: Alagebrium chloride primarily undergoes substitution reactions due to the presence of the thiazolium ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups on the thiazolium ring .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOMESMZHZNBIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955648
Record name 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341028-37-3
Record name Alagebrium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341028-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alagebrium chloride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-3-phenacylthiazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALAGEBRIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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